molecular formula C11H15NO2S B2491955 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone CAS No. 860649-52-1

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone

Cat. No.: B2491955
CAS No.: 860649-52-1
M. Wt: 225.31
InChI Key: RANNPHFNGYULTQ-UHFFFAOYSA-N
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Description

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.3073 g/mol . This compound is characterized by its pyridine ring substituted with hydroxy, isopropylsulfanyl, and methyl groups, making it a unique entity in the realm of organic chemistry.

Chemical Reactions Analysis

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes or receptors. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone can be compared with other pyridine derivatives such as:

    2-Methyl-3-pyridinol: Lacks the isopropylsulfanyl group, making it less hydrophobic.

    5-Hydroxy-2-methylpyridine: Lacks the ethanone group, affecting its reactivity.

    6-Isopropylsulfanyl-2-methylpyridine:

Properties

IUPAC Name

1-(5-hydroxy-2-methyl-6-propan-2-ylsulfanylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-6(2)15-11-10(14)5-9(8(4)13)7(3)12-11/h5-6,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANNPHFNGYULTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)O)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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